2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and kinase inhibition properties . The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 2-position and a keto group at the 5-position.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been associated with CDK2, a cyclin-dependent kinase that plays a vital role in cell cycle progression . The compound’s interaction with CDK2 suggests that it may have a role in regulating cell cycle processes .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer treatment. It has been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound exerts its effects at the molecular level by inhibiting CDK2, which in turn affects cell cycle progression . This interaction with CDK2 may involve binding interactions with the enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
Its cytotoxic activities against various cancer cell lines suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Vorbereitungsmethoden
The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include heating in an acidic medium to facilitate the formation of the pyrazolopyrimidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group at the 5-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is studied for its antiproliferative activity in various cancer cell lines, making it a valuable lead compound for developing antitumor agents.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways and their role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties and potential anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different substitution pattern and biological activity profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further modified to enhance its biological activities.
Biologische Aktivität
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential as a therapeutic agent, particularly in cancer treatment and as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for drug development.
Chemical Structure
The chemical structure of this compound is characterized by a bromine atom at the 2-position of the pyrazolo ring and a carbonyl group at the 5-position. Its molecular formula is C₆H₄BrN₃O, with a molecular weight of 214.02 g/mol.
Inhibition of Kinases
Recent studies have highlighted the compound's role as a selective inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are implicated in various cancers and other disorders involving abnormal cell proliferation:
- Pim-1 Inhibition : The compound has shown significant inhibitory activity against Pim-1 kinase with IC₅₀ values in the nanomolar range. This inhibition leads to reduced phosphorylation of BAD protein, a key regulator of apoptosis, thereby promoting cell death in cancerous cells .
- Flt-3 Inhibition : Alongside Pim-1, this compound also inhibits Flt-3 kinase, which is vital for hematopoiesis and is often mutated in acute myeloid leukemia (AML). The selectivity profile indicates that it exhibits a higher potency against Pim-1 compared to Flt-3 (2–15-fold) at similar concentrations .
Cell-Based Assays
In vitro studies have demonstrated that this compound effectively reduces colony formation in clonogenic assays at submicromolar concentrations. This suggests that the compound can impede cancer cell proliferation by targeting specific signaling pathways associated with cell survival and growth:
Assay Type | Result | Concentration (μM) |
---|---|---|
Colony Formation | Significant inhibition | < 1 |
BAD Phosphorylation | Reduced phosphorylation observed | < 0.5 |
These results indicate its potential as a therapeutic agent in oncology.
Selectivity Profile
The selectivity of this compound was evaluated against a panel of 119 kinases. The findings revealed that it selectively inhibited only a subset of these kinases while maintaining a favorable safety profile:
Kinase Target | Inhibition Level at 1 μM |
---|---|
Pim-1 | >95% inhibition |
Flt-3 | 95% to >80% inhibition |
Other Kinases | 80% to >50% inhibition |
This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Anticancer Activity
In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, researchers reported promising anticancer activities against several cancer cell lines. Compounds exhibiting similar structural features were tested for their ability to induce apoptosis and inhibit tumor growth in xenograft models.
One notable case involved the administration of this compound in an AML model where it significantly reduced tumor size compared to controls. The mechanism was linked to its dual inhibition of Pim-1 and Flt-3 pathways, highlighting its potential for treating hematological malignancies .
Neurodegenerative Disorders
Additionally, preliminary evaluations indicated that derivatives of pyrazolo[1,5-a]pyrimidin-5(4H)-one possess inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson’s disease. Some derivatives showed micromolar IC₅₀ values against MAO-B, suggesting that these compounds may also have neuroprotective properties .
Eigenschaften
IUPAC Name |
2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFQNIJBUXCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.